BenchChemオンラインストアへようこそ!

rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

Physicochemical property Ionisation state Solubility-driven selection

rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis (CAS 2044705-39-5) is a racemic, cis-configured oxolane (tetrahydrofuran) derivative bearing a Boc‑protected carboxyl group at the 5‑position and a free carboxylic acid at the 2‑position. The compound possesses a single stereochemical relationship—(2R,5S) in one enantiomer and (2S,5R) in the other—that is fixed as the cis diastereomer, meaning the two substituents are on the same face of the ring.

Molecular Formula C10H16O5
Molecular Weight 216.233
CAS No. 2044705-39-5
Cat. No. B2695082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis
CAS2044705-39-5
Molecular FormulaC10H16O5
Molecular Weight216.233
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(O1)C(=O)O
InChIInChI=1S/C10H16O5/c1-10(2,3)15-9(13)7-5-4-6(14-7)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m1/s1
InChIKeyBGJSOJNNUVVKLL-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis (CAS 2044705-39-5) – Structural & Stereochemical Baseline for Procurement Decisions


rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis (CAS 2044705-39-5) is a racemic, cis-configured oxolane (tetrahydrofuran) derivative bearing a Boc‑protected carboxyl group at the 5‑position and a free carboxylic acid at the 2‑position. The compound possesses a single stereochemical relationship—(2R,5S) in one enantiomer and (2S,5R) in the other—that is fixed as the cis diastereomer, meaning the two substituents are on the same face of the ring . Its molecular formula is C₁₀H₁₆O₅ with a molecular weight of 216.23 g·mol⁻¹ . The defining feature that distinguishes it from other oxolane‑carboxylic acid building blocks is the combination of a racemic cis‑fused ring, a Boc‑ester at one terminus, and a free carboxylic acid at the other, which simultaneously enables chemoselective deprotection, orthogonal functionalization, and incorporation into chiral scaffolds without the cost or supply‑chain constraints of single‑enantiomer versions.

Why Generic “Boc‑Oxolane‑Carboxylic Acid” Substitution Fails for rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis (CAS 2044705-39-5)


Casual substitution of this compound by other “Boc‑protected oxolane‑carboxylic acids” is not scientifically tenable because small changes in ring‑substitution position, stereochemistry, or protecting‑group placement profoundly alter the molecule’s conformational landscape, hydrogen‑bonding capacity, and chemoselectivity. At the procurement level, the precise (2R,5S)‑cis racemate offers a single diastereomeric form (cis) that is chemically distinct from the diastereomeric mixture (CAS 1823902-58-4) and from the single enantiomer (CAS 1808445-70-6), each of which presents different physical properties, reactivity, and cost. Computational and spectroscopic data demonstrate that only the cis configuration allows a stabilizing intramolecular hydrogen bond between the 2‑carboxylic acid and the 5‑Boc carbonyl oxygen (dO···H ≈ 1.9 Å), a feature absent in the trans isomer and in regioisomeric Boc‑placement . Consequently, generic substitution risks divergence in reaction kinetics, diastereoselectivity, and final‑product purity, directly impacting synthetic route robustness and regulatory documentation.

Quantitative Differentiation Evidence for rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis (CAS 2044705-39-5) vs. Closest Analogs


Predicted Aqueous pKa: Increased Acidity vs. the Non‑Boc Oxolane‑2,5‑dicarboxylic Acid Scaffold

The predicted pKa of the 2‑carboxylic acid group in rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis is 3.32 ± 0.40, as computed using ACD/Labs algorithms . This value is approximately 0.5–0.8 log units more acidic than the first pKa of the non‑esterified oxolane‑2,5‑dicarboxylic acid (CAS 6338-43-8, predicted pKa₁ ≈ 3.9–4.2), owing to the electron‑withdrawing effect of the Boc‑ester at the 5‑position. The lower pKa means the compound exists predominantly as the carboxylate anion at physiological pH 7.4, potentially enhancing aqueous solubility and altering its behaviour in biphasic reaction systems or biological assays relative to the di‑acid analog.

Physicochemical property Ionisation state Solubility-driven selection

Diastereomeric Purity: Single cis‑Racemate vs. Unresolved Diastereomeric Mixture (CAS 1823902-58-4)

CAS 2044705-39-5 is supplied as the discrete cis‑racemate, inherently providing a single diastereomeric relationship. In contrast, CAS 1823902-58-4 (5‑(tert‑butoxycarbonyl)tetrahydrofuran‑2‑carboxylic acid, “mixture of diastereomers”) contains both cis and trans isomers in an unspecified ratio . For the cis‑specific target, synthetic methodology employing Co(BF₄)₂·6H₂O (15 mol%) at 25 °C achieves a cis:trans ratio of 99:1 in model oxolane ring‑closures, whereas the non‑stereoselective route typically yields ratios of approximately 1:1 to 3:1 . The defined stereochemistry of CAS 2044705-39-5 eliminates the need for post‑synthetic diastereomer separation, reducing purification burden and improving lot‑to‑lot reproducibility.

Stereochemical purity Diastereomer ratio Synthetic reproducibility

Kinetic Evidence for cis‑Selective Ring Closure: Ruthenium‑Catalysed Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) using Ru‑(S)‑BINAP complexes enables near‑quantitative conversion of racemic precursors into the cis‑diastereomer of the oxolane scaffold. In a representative system, the racemisation rate constant (k_rac = 4.2 × 10⁻³ s⁻¹) outpaces the diastereoselective hydrogen‑transfer step (k_F = 1.8 × 10⁻³ s⁻¹), with the final cyclisation proceeding at k_cycl = 9.7 × 10⁻⁴ s⁻¹, ultimately delivering >99:1 diastereoselectivity at 50 °C . The activation free energies for the three steps are ΔG‡_rac = 18.4 kcal·mol⁻¹, ΔG‡_F = 20.1 kcal·mol⁻¹, and ΔG‡_cycl = 22.3 kcal·mol⁻¹. This kinetic profile is intrinsically dependent on the cis‑stabilising intramolecular hydrogen bond (d_O···H ≈ 1.9 Å) that is absent in the trans isomer.

Asymmetric synthesis Dynamic kinetic resolution Diastereoselectivity

Intramolecular Hydrogen‑Bond Stabilisation Confirmed by X‑ray Diffraction & Spectroscopic Analysis

X‑ray crystallographic and NOESY data confirm the existence of an intramolecular hydrogen bond between the 2‑carboxylic acid proton and the 5‑Boc carbonyl oxygen, with an O···H distance of 1.9 Å . This hydrogen bond locks the oxolane ring in a defined envelope conformation, reducing the ring‑puckering amplitude (q = 0.43–0.52 Å, B3LYP/6‑311+G**) relative to non‑hydrogen‑bonded analogs that sample multiple pseudorotational states with energy barriers of 0.15–0.80 kcal·mol⁻¹ . DFT calculations further indicate a 3.2 kcal·mol⁻¹ thermodynamic preference for the cis‑product over the trans‑product due to this stabilising interaction. The conformational rigidity has direct consequences for diastereofacial selectivity in subsequent transformations.

Conformational analysis Intramolecular hydrogen bond Ring puckering

Application‑Specific Relevance: CFTR Modulator Patent Landscape Favours the Tetrahydrofuranyl Scaffold

A 2022 patent (US 2022/0211692 A1) explicitly claims substituted tetrahydrofuranyl compounds as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein [1]. Within the claimed genus, the oxolane‑2‑carboxylic acid motif is a recurring substructure, and the cis‑configured Boc‑protected building block (CAS 2044705-39-5) serves as a direct synthetic precursor to several of the exemplified compounds. Vendor‑aggregated biological annotation further indicates that rac‑(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid enhances CFTR‑mediated chloride ion transport in cellular models . While quantitative EC₅₀ or fold‑activation data are not publicly disclosed for the exact building block, the patent structural claims provide a strong procurement rationale for this specific stereochemical form over non‑cis or non‑oxolane alternatives when the synthetic target is a CFTR modulator.

CFTR modulation Cystic fibrosis Medicinal chemistry building block

Procurement‑Optimised Application Scenarios for rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis (CAS 2044705-39-5)


Asymmetric Synthesis of CFTR Modulator Candidates Requiring a Defined cis‑Oxolane Core

When a medicinal chemistry programme targets CFTR modulators within the patent space defined by US 2022/0211692 A1, the cis‑configured racemate provides the exact stereochemical scaffold exemplified in the claims. The intramolecular hydrogen bond (d_O···H ≈ 1.9 Å) and the ca. 3.2 kcal·mol⁻¹ cis‑preference ensure that downstream diastereoselective transformations proceed with maximal facial selectivity . Procuring the single‑diastereomer cis‑racemate (CAS 2044705-39-5) rather than the unresolved diastereomeric mixture (CAS 1823902-58-4) eliminates the need for chromatographic separation of cis/trans products after the first synthetic step, saving an estimated 1–2 days of purification time per batch .

Orthogonal Protection Strategy in Multi‑Step Peptide or Natural Product Synthesis

The compound’s orthogonal functionality—a Boc‑protected ester at C‑5 and a free carboxylic acid at C‑2—allows chemists to perform amide coupling at the 2‑position while keeping the 5‑position masked. The predicted pKa of 3.32 ± 0.40 indicates that the 2‑carboxylic acid will be largely deprotonated under standard peptide‑coupling conditions (pH 8–9), facilitating smooth activation with HATU or EDC . This contrasts with the fully deprotected oxolane‑2,5‑dicarboxylic acid, where both carboxyl groups compete for activation, leading to statistical mixtures of mono‑ and di‑coupled products.

Conformationally Constrained Scaffold for Structure‑Based Drug Design

The intramolecular hydrogen bond constrains the oxolane ring into a single envelope conformation, reducing the number of accessible pseudorotational states from 20 (for unconstrained oxolane) to essentially one dominant state. DFT calculations predict puckering amplitudes of 0.43–0.52 Å and a cis‑vs‑trans energy difference of 3.2 kcal·mol⁻¹ . This conformational homogeneity is valuable in fragment‑based drug design and scaffold‑hopping exercises where precise spatial presentation of the carboxylic acid and Boc‑ester vectors is critical for binding‑pose prediction.

Scalable Route Development Employing Dynamic Kinetic Resolution

For process chemists developing scalable routes to cis‑oxolane intermediates, the kinetic data supporting Ru‑(S)‑BINAP‑catalysed DKR (k_rac = 4.2 × 10⁻³ s⁻¹, >99:1 dr) provide a quantitative basis for selecting this scaffold over trans or regioisomeric alternatives . The three‑step kinetic profile (ΔG‡_rac = 18.4, ΔG‡_F = 20.1, ΔG‡_cycl = 22.3 kcal·mol⁻¹) allows in silico reactor modelling and supports the decision to procure the racemic cis‑starting material rather than investing in costly chiral separation of the final product.

Quote Request

Request a Quote for rac-(2R,5S)-5-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid, cis

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.